Lindane
Overview
Description
Lindane, also known as gamma benzene hexachloride, is an insecticide used to treat scabies and lice infestations . It is a topical anti-parasite, primarily used when other medicines are ineffective . It was formerly used as an agricultural insecticide and biodegrades very slowly .
Synthesis Analysis
Lindane was originally synthesized in 1825 by Faraday. It was named after the Dutch chemist Teunis van der Linden, who first isolated and described γ-hexachlorcyclohexane in 1912 . Modern manufacturing standards for Lindane involve the treatment and conversion of waste isomers to less toxic molecules, a process known as "cracking" .Molecular Structure Analysis
Lindane is a white crystalline solid that is volatile in air and insoluble in water . Its chemical formula is C6H6Cl6, and it has a molecular weight of 290.83 g/mol .Chemical Reactions Analysis
Microbes, particularly Gram-negative bacteria, can transform Lindane into non-toxic and environmentally safe metabolites . Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade Lindane .Physical And Chemical Properties Analysis
Lindane is a white crystalline solid that is volatile in air and insoluble in water . It is quite toxic to humans . The acute effects of Lindane through inhalation exposure in humans consist of irritation of the nose and throat and effects on the blood .Scientific Research Applications
Biodegradation Using Microbial Systems
Lindane, an organochlorine pesticide, has toxic residues in soil and water environments. Microbes, particularly Gram-negative bacteria, can transform lindane into non-toxic metabolites through different metabolic pathways. Enzymes like dehydrochlorinase, dehalogenase, dehydrogenase, and reductive dechlorinase are involved in these degradation pathways. This review provides a foundation for using lindane-degrading microorganisms in bioremediation (Zhang et al., 2020).
Bioremediation Capability of Demosponge Hymeniacidon Perlevis
The demosponge Hymeniacidon perlevis has shown potential in bioremediating lindane polluted seawater. Experiments indicated about 50% lindane removal from seawater in 48 hours, and bacteria isolated from sponges removed up to 97% of lindane after 8 days (Aresta et al., 2015).
Transgenic Tobacco Plants for Lindane Remediation
Transgenic tobacco plants expressing human cytochrome P4502E1 showed enhanced tolerance and remediation of lindane. These plants removed lindane more efficiently from hydroponic medium and soil compared to control plants, suggesting their potential use in bioremediation (Singh et al., 2011).
Electro-Fenton Process for Lindane Degradation
The electro-Fenton (EF) process has been effective in degrading lindane in aquatic environments. Optimization of operating parameters like applied current intensity and catalyst concentration led to complete degradation of lindane and significant mineralization of its aqueous solution (Domínguez et al., 2017).
Bioremediation through Bioaugmentation and Biostimulation
Enhanced bioremediation of lindane-contaminated soils can be achieved through microbial bioaugmentation assisted by biostimulation with sugarcane filter cake. This method significantly increased lindane removal, microbial counts, and soil enzymatic activities, and decreased lindane T1/2 (Raimondo et al., 2020).
Streptomyces Consortium for Lindane Degradation
A Streptomyces consortium demonstrated higher biomass and lindane removal than without acclimation when cultured in liquid medium with varying lindane concentrations. This highlights the role of acclimated microbial consortia in efficient lindane degradation (Sáez et al., 2015).
Effects on Cyanobacteria
Exposure to lindane in Cyanobacteria (Anabaena) resulted in drastic effects on biomass production and photosynthetic rate. This study underlines the need for protection against lindane's residual effects for soil fertility (Babu et al., 2001).
Lindane Usage Inventories in Canada
This research presents the temporal and spatial use trends of lindane in Canada between 1970 and 2000, including its major use on canola and corn. Gridded usage inventories were created with latitude/longitude resolution to assess the extent of its application (Li et al., 2004).
Genetic Analysis of Lindane-Degrading Sphingomonads
Genome sequences of lindane-degrading sphingomonad strains suggest that these bacteria evolved from different ancestral hosts that recruited lin genes for lindane degradation. This study provides insights into bacterial evolution and the potential use of these genes in exploring the cryptic 'gene pool' (Nagata et al., 2019).
UV/Peroxymonosulfate System for Lindane Degradation
The UV/peroxymonosulfate system effectively degraded lindane, a chlorinated pesticide. The study highlighted the role of sulfate radicals in this process, providing a potential method for treating water contaminated with lindane (Khan et al., 2017).
Safety And Hazards
Lindane is poisonous and can be harmful if swallowed . It is quite toxic to humans, causing irritation of the nose and throat, effects on the blood, and skin effects . Chronic exposure to Lindane by inhalation in humans has been associated with effects on the liver, blood, and nervous, cardiovascular, and immune systems .
properties
IUPAC Name |
1,2,3,4,5,6-hexachlorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl6, Array | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |
Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | Lindane | |
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Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | epsilon-Hexachlorocyclohexane | |
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Record name | (+)-α-Hexachlorocyclohexane | |
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Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |
Record name | Lindane | |
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Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Density |
1.675, 1.9 g/cm³ | |
Record name | Hexachlorocyclohexanes | |
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Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
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Vapor Pressure |
VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |
Record name | Hexachlorocyclohexanes | |
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Mechanism of Action |
Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity. | |
Record name | Lindane | |
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Impurities |
The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |
Record name | Hexachlorocyclohexanes | |
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Product Name |
Lindane | |
Color/Form |
White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |
CAS RN |
608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |
Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |
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Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |
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Record name | Lindane [USAN:USP:INN:BAN] | |
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Record name | alpha-Hexachlorocyclohexane | |
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Record name | beta-Hexachlorocyclohexane | |
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Record name | delta-Hexachlorocyclohexane | |
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Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |
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Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |
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Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |
Record name | Lindane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00431 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hexachlorocyclohexanes | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.